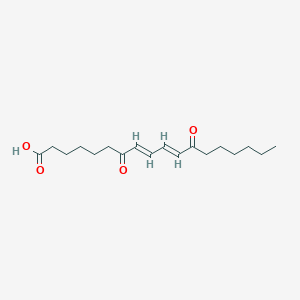
Ostopanic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ostopanic acid is a natural compound that is found in various plant species. It belongs to the class of triterpenoids, which are known for their numerous biological activities. Ostopanic acid has gained significant attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Osteoimmunomodulation and Bone Regeneration
Ostopanic acid, as part of nanoengineered surfaces, has applications in bone regeneration. It can modulate the osteoimmune environment, impacting the expression of inflammatory cytokines, osteoclastic activities, and osteogenic factors. Specifically, carboxyl acid-tailored nanotopography can significantly affect osteogenic differentiation of bone marrow stromal cells, suggesting its potential in developing advanced bone biomaterials (Chen et al., 2017).
Dental Health and Oral Microbiology
In the context of oral health, ostopanic acid is noted in studies examining the lactoperoxidase/H2O2/SCN(-) system's effect on oral bacteria. This system, which generates hypothiocyanite ions (OSCN-), can be found in toothpaste formulations like Biotene, demonstrating an ability to elevate salivary levels of OSCN-, though no direct bactericidal effect was observed in these studies (Lenander-lumikari, Tenovuo, & Mikola, 1993).
Human Nutrition and Isotopic Techniques
Isotopic techniques, important in human nutritional research, involve the use of isotopes, including ostopanic acid, for evaluating nutrient intake and bioavailability. These techniques are valuable for assessing the nutritional impact of food supplementation programs in various populations (Iyengar, 2002).
Chemical Analysis and Sensing Applications
Ostopanic acid is utilized in chemical sensing applications. Its interactions with diols and Lewis bases enable its use in diverse areas, including biological labeling and the development of therapeutics (Lacina, Skládal, & James, 2014).
Cytological Techniques and Microscopy
Uranium fixation in cytological techniques, which includes the use of ostopanic acid, offers improved outcomes in plant cytology. It's used for creating standardized compounds in the study of cell structures (Bhaduri & SEMMENS, 1940).
Biochemical Research
Ostopanic acid is identified in biochemical research, specifically in studies of conjugated long-chain fatty acids from natural sources. It's essential for understanding the complex biochemical pathways and interactions in various biological systems (Amakura et al., 2006).
Eigenschaften
CAS-Nummer |
110187-19-4 |
|---|---|
Produktname |
Ostopanic acid |
Molekularformel |
C15H14O2 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
(8E,10E)-7,12-dioxooctadeca-8,10-dienoic acid |
InChI |
InChI=1S/C18H28O4/c1-2-3-4-6-11-16(19)13-9-10-14-17(20)12-7-5-8-15-18(21)22/h9-10,13-14H,2-8,11-12,15H2,1H3,(H,21,22)/b13-9+,14-10+ |
InChI-Schlüssel |
WTLVYAWQAPUBFY-UTLPMFLDSA-N |
Isomerische SMILES |
CCCCCCC(=O)/C=C/C=C/C(=O)CCCCCC(=O)O |
SMILES |
CCCCCCC(=O)C=CC=CC(=O)CCCCCC(=O)O |
Kanonische SMILES |
CCCCCCC(=O)C=CC=CC(=O)CCCCCC(=O)O |
Synonyme |
7,12-dioxo-octadeca-8,10-dien-1-oic acid ostopanic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



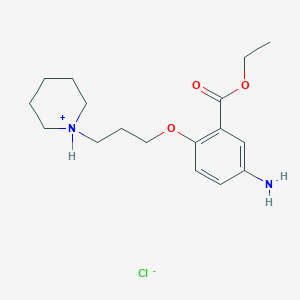
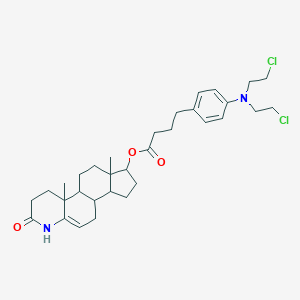
![(1R,3S,5Z)-5-[(2Z)-2-[(1R,3aS,7aR)-1-[(E,2R,6S)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B217832.png)






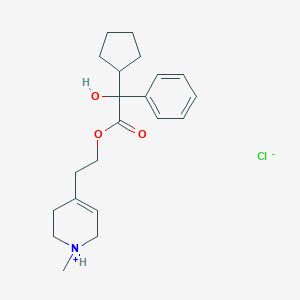
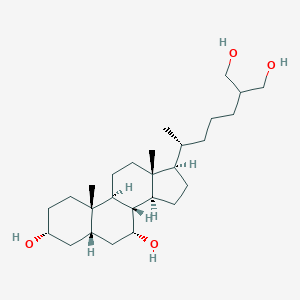
![5-[1-Carboxy-2-(trimethylazaniumyl)ethoxy]-5-oxopentanoate](/img/structure/B217895.png)
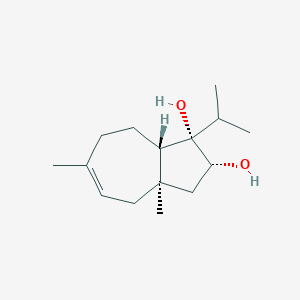
![2-[(2-Tert-butylphenoxy)methyl]-4,5-dihydroimidazole hydrochloride](/img/structure/B217924.png)